molecular formula C16H21N3OS B7037126 [(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol

Cat. No.: B7037126
M. Wt: 303.4 g/mol
InChI Key: GKKOOJHPTNBVDV-STQMWFEESA-N
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Description

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyridinyl-thiazolyl moiety and a hydroxymethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the reduction of a corresponding lactam or the cyclization of an amino alcohol.

    Final Coupling and Hydroxymethylation: The final step involves coupling the piperidine derivative with the pyridinyl-thiazolyl moiety, followed by hydroxymethylation using formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine itself, piperidine-4-carboxylic acid, and N-methylpiperidine.

    Thiazole Derivatives: Compounds such as 2-aminothiazole, 2-mercaptothiazole, and thiazole-4-carboxylic acid.

    Pyridine Derivatives: Compounds like pyridine, 2-aminopyridine, and 2-chloropyridine.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-8-13(11-20)5-7-19(12)10-14-9-18-16(21-14)15-4-2-3-6-17-15/h2-4,6,9,12-13,20H,5,7-8,10-11H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKOOJHPTNBVDV-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CN=C(S2)C3=CC=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CN=C(S2)C3=CC=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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